![molecular formula C13H16BF3O2 B3019570 2-(4-(Difluoromethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1310949-75-7](/img/structure/B3019570.png)
2-(4-(Difluoromethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
The compound "2-(4-(Difluoromethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" is a boron-containing organic molecule that is likely to have interesting chemical properties due to the presence of fluorine atoms and a dioxaborolane ring. While the specific compound is not directly discussed in the provided papers, related compounds with similar structures have been studied, which can give insights into the behavior and characteristics of the compound .
Synthesis Analysis
The synthesis of related dioxaborolane compounds typically involves the use of hydroboration reactions or transesterification processes. For example, the synthesis of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was achieved through rhodium-catalyzed hydroboration of allyl phenyl sulfone . This suggests that similar catalytic or synthetic strategies could potentially be applied to synthesize the compound of interest.
Molecular Structure Analysis
X-ray crystallography has been used to determine the molecular structures of similar dioxaborolane compounds. For instance, the crystal structure of 2,2-difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane revealed a nearly planar dioxaborinane ring . Additionally, the structure of 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane showed a tetracoordinated boron atom . These findings indicate that the dioxaborolane ring can adopt a planar or near-planar geometry and that the boron atom can be involved in various coordination states.
Chemical Reactions Analysis
The reactivity of dioxaborolane compounds with other chemical species has been documented. For example, 2,2-difluoro-4-methylnaphtho[1,2-e]-1,3,2-dioxaborin and its isomer were shown to react with carbonyl compounds to yield colored ethylenic derivatives and with aniline to give oxazaborins . This suggests that the compound of interest may also participate in reactions with nucleophiles such as carbonyl compounds or amines, potentially leading to the formation of new heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of dioxaborolane derivatives can be inferred from studies on similar molecules. The hydrolytic stability of these compounds is notable, as seen in the case of 2,2-difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane . Additionally, the presence of fluorine atoms can influence the reactivity and stability of the compounds, as fluorine is highly electronegative and can affect the electron distribution within the molecule. The use of 2-fluoro-4,4,5,5-tetramethyl-1,3-dioxolane as a probe for ion pair formation rates indicates that the electronic properties of the fluorine substituents can be exploited for studying chemical kinetics .
properties
IUPAC Name |
2-[4-(difluoromethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O2/c1-12(2)13(3,4)19-14(18-12)8-5-6-9(11(16)17)10(15)7-8/h5-7,11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHDVQSPTKBIQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1310949-75-7 |
Source
|
Record name | 2-[4-(difluoromethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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